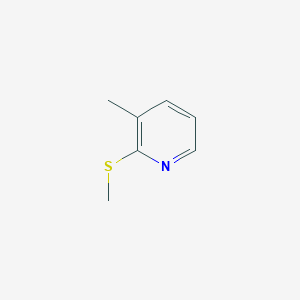

3-Methyl-2-(methylsulfanyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-2-(methylsulfanyl)pyridine is a compound with the molecular formula C7H9NS and a molecular weight of 139.22. It is a liquid at room temperature .

Synthesis Analysis

The synthesis of pyridine derivatives, including 3-Methyl-2-(methylsulfanyl)pyridine, can involve the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Aplicaciones Científicas De Investigación

Chemical Synthesis

“3-Methyl-2-(methylsulfanyl)pyridine” is used in various areas of research including Chemical Synthesis . It is a key component in the synthesis of a variety of chemical compounds .

Material Science

This compound also finds its application in the field of Material Science . It can be used in the development of new materials with unique properties .

Chromatography

In Chromatography , “3-Methyl-2-(methylsulfanyl)pyridine” is used due to its unique chemical properties . It can be used as a stationary phase or as a mobile phase modifier .

Analytical Research

“3-Methyl-2-(methylsulfanyl)pyridine” is used in Analytical Research . It can be used as a reagent or a standard in various analytical techniques .

Life Science Research

In the field of Life Science , “3-Methyl-2-(methylsulfanyl)pyridine” is used in various biological studies . It can be used in the study of biological processes, drug discovery, and other life science applications .

Pharmacological Applications

“3-Methyl-2-(methylsulfanyl)pyridine” has significant Pharmacological Applications . It is used in the synthesis of 2-Methylsulfanyl-1,4-Dihydropyrimidines derivatives, which have been evaluated as potential analgesic agents . Some of these derivatives exhibited maximum analgesic activity .

Safety and Hazards

The safety information available indicates that 3-Methyl-2-(methylsulfanyl)pyridine may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers Several papers were found during the search. One paper discusses the synthesis and therapeutic potential of pyrido[2,3-d]pyrimidine derivatives . Another paper presents research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . These papers could provide valuable insights into the potential applications and synthesis methods of 3-Methyl-2-(methylsulfanyl)pyridine and related compounds.

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the use of transition metal catalysts to form carbon–carbon bonds .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It is known that suzuki–miyaura cross-coupling reactions, which this compound may participate in, are widely applied in the formation of carbon–carbon bonds . This suggests that the compound could potentially influence a variety of biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and its liquid physical form, may influence its pharmacokinetic properties .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of carbon–carbon bonds . This could potentially lead to the synthesis of a variety of organic compounds.

Action Environment

It is known that the success of suzuki–miyaura cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Propiedades

IUPAC Name |

3-methyl-2-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGKIYGFVLGXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride](/img/structure/B2512595.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)